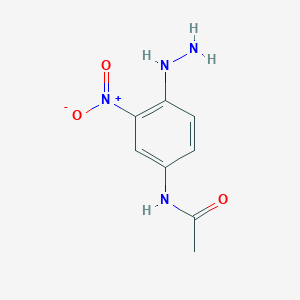

4-Acetamido-2-nitrophenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydrazinyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-5(13)10-6-2-3-7(11-9)8(4-6)12(14)15/h2-4,11H,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKIJZIYQXVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278135 | |

| Record name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017082-81-3 | |

| Record name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017082-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-3-nitroacetanilide hydrazine derivative identification

An In-Depth Technical Guide to the Synthesis and Identification of a 4-Amino-3-nitroacetanilide Hydrazine Derivative

Abstract

Hydrazine derivatives are a cornerstone in synthetic and medicinal chemistry, prized for their versatile reactivity and wide-ranging pharmacological profiles.[1] This guide provides a comprehensive technical overview for the synthesis and rigorous identification of a key derivative: N'-(4-amino-3-nitrophenyl)acetohydrazide, formed from the precursor 4-amino-3-nitroacetanilide. We will explore the causal reasoning behind the synthetic strategy and detail a multi-faceted analytical workflow designed for unequivocal structural elucidation. This document is intended for researchers and scientists in drug development, offering field-proven insights into the characterization of complex organic molecules, grounded in the principles of spectroscopic and analytical chemistry.

Introduction: The Significance of Hydrazide Moieties

Hydrazine and its derivatives serve as invaluable building blocks in organic synthesis, largely due to the unique properties of the N-N bond and the nucleophilicity of the nitrogen atoms.[1] The conversion of amides or esters to their corresponding acylhydrazides (or hydrazides) introduces a highly functional handle into a molecule. This hydrazide group is bifunctional and can be readily transformed through condensation reactions to form Schiff bases or cyclized to generate a variety of nitrogen-containing heterocycles like pyrazoles and triazoles, which are prevalent scaffolds in pharmaceuticals.[1]

The target molecule for this guide, N'-(4-amino-3-nitrophenyl)acetohydrazide, incorporates several key features: a free aromatic amine, a nitro group, and the newly formed hydrazide functionality. This combination makes it a potentially valuable intermediate for the synthesis of novel dyes, polymers, and complex pharmaceutical agents. The accurate identification of this molecule is therefore paramount, requiring a systematic and self-validating analytical approach.

Synthetic Pathway and Rationale

The synthesis of the target hydrazide derivative is a two-stage process: first, the formation of the 4-amino-3-nitroacetanilide precursor, followed by its conversion to the corresponding hydrazide.

Stage 1: Synthesis of the Precursor, 4-Amino-3-nitroacetanilide

The precursor, 4-amino-3-nitroacetanilide, is synthesized from the more readily available p-nitroacetanilide. This involves a reduction of the nitro group, followed by a re-introduction of a nitro group at the 3-position.

Experimental Protocol: Reduction of 4-Nitroacetanilide

-

To a solution of 4-nitroacetanilide in a suitable solvent like ethanol, add a reducing agent such as iron filings in the presence of a small amount of acetic acid.[2]

-

Heat the mixture to reflux for several minutes until the reaction is complete, which can be monitored by the disappearance of the yellow color.[2]

-

Cool the reaction and make it alkaline with sodium carbonate to precipitate iron salts.[2]

-

Filter the mixture and evaporate the solvent from the filtrate to obtain crude 4-aminoacetanilide, which can be purified by recrystallization.[2]

Experimental Protocol: Nitration of 4-Aminoacetanilide

-

Protect the highly activating amino group of 4-aminoacetanilide by acetylation before proceeding with nitration to prevent oxidation and control regioselectivity.

-

Dissolve the protected intermediate in a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically below 20°C) to introduce the nitro group at the 3-position (ortho to the amino group).[3]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetylamino-3-nitroacetanilide.

-

Perform a selective deprotection (hydrolysis) of the first acetyl group under controlled acidic conditions to yield the final precursor, 4-amino-3-nitroacetanilide.

Stage 2: Conversion to N'-(4-amino-3-nitrophenyl)acetohydrazide

The core transformation involves the conversion of the acetamido group (-NHCOCH₃) to an acetohydrazide group (-NHNHCOCH₃) via transamidation with hydrazine hydrate. This reaction can be challenging due to the relative stability and low electrophilicity of the amide carbonyl carbon.[4]

Causality Behind Experimental Choices:

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is used as the source of the nucleophilic hydrazine.

-

Stoichiometry: A significant excess of hydrazine hydrate is often required. This is a crucial parameter to shift the reaction equilibrium towards the product side, favoring the formation of the more stable hydrazide.[4]

-

Conditions: The reaction is typically performed under reflux in a high-boiling solvent like ethanol or 1,4-dioxane. The elevated temperature provides the necessary activation energy to overcome the stability of the amide bond.

Experimental Protocol: Hydrazinolysis of 4-Amino-3-nitroacetanilide

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-amino-3-nitroacetanilide in absolute ethanol.

-

Add a 5-10 fold molar excess of hydrazine hydrate (e.g., 80% solution in water).

-

Heat the reaction mixture to reflux and maintain it for a suitable time (e.g., 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified N'-(4-amino-3-nitrophenyl)acetohydrazide.

Synthetic Workflow Diagram

Caption: Synthetic pathway from p-nitroacetanilide to the purified hydrazide derivative.

A Multi-Pronged Approach to Structural Elucidation

Unequivocal identification of the synthesized compound requires the convergence of data from multiple analytical techniques. No single method is sufficient; instead, the combined data provides a self-validating system of proof.

Analytical Identification Workflow

Caption: Integrated workflow for the structural identification of the final product.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, without significant fragmentation. The mass-to-charge ratio (m/z) of this molecular ion directly confirms the molecular weight, providing the first piece of evidence for a successful reaction.

Expected Results:

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Expected [M+H]⁺ (m/z) |

| 4-Amino-3-nitroacetanilide (Precursor) | C₈H₉N₃O₃ | 195.0644 | 196.0722 |

| N'-(4-amino-3-nitrophenyl)acetohydrazide (Product) | C₈H₁₀N₄O₃ | 210.0753 | 211.0831 |

The observation of a base peak at m/z 211.0831 in the high-resolution mass spectrum would be strong evidence for the formation of the target hydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers. The key to identifying the hydrazide product is a comparative analysis against the starting material's spectrum. The disappearance of bands unique to the precursor and the appearance of new bands characteristic of the product confirm the chemical transformation.

Expected Spectral Changes:

| Functional Group | Precursor (4-Amino-3-nitroacetanilide) | Product (Hydrazide Derivative) | Rationale for Change |

| N-H Stretch (Amine) | ~3400, 3300 cm⁻¹ (two bands) | ~3400, 3300 cm⁻¹ (amine) + ~3200-3300 cm⁻¹ (hydrazide N-H) | Appearance of new N-H stretches from the -NH-NH₂ group.[1] |

| Amide C=O Stretch | ~1670 cm⁻¹ (Amide I) | Absent | Disappearance of the acetamido carbonyl group. |

| Hydrazide C=O Stretch | Absent | ~1650-1680 cm⁻¹ | Appearance of the new hydrazide carbonyl group. |

| N-H Bend (Amide) | ~1550 cm⁻¹ (Amide II) | Absent | Loss of the secondary amide N-H bond. |

| N-H Bend (Hydrazide) | Absent | ~1620-1640 cm⁻¹ | Appearance of the hydrazide NH₂ scissoring vibration. |

| NO₂ Stretch | ~1530, 1350 cm⁻¹ (asymmetric & symmetric) | ~1530, 1350 cm⁻¹ | The nitro group remains unchanged and serves as an internal reference. |

The most critical evidence from FT-IR is the loss of the characteristic Amide I and II bands and the emergence of distinct N-H stretching and bending vibrations associated with the hydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the distinct chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift, integration, and splitting pattern of each signal create a unique fingerprint of the molecule.

¹H NMR Analysis: The aromatic region of both the precursor and product will display a complex ABC spin system. The key differentiators will be the signals from the side-chain protons.

-

Precursor (in DMSO-d₆): Expect a singlet for the methyl protons (-COCH₃) around δ 2.1 ppm and a singlet for the amide proton (-NHCO) around δ 9.5-10.5 ppm. The primary amine (-NH₂) protons will appear as a broad singlet around δ 5.0-6.0 ppm.

-

Product (in DMSO-d₆): The methyl singlet will remain. Crucially, the single amide proton signal will be replaced by three new, exchangeable protons of the hydrazide group: a broad singlet for the -NH₂ (~δ 4.5 ppm) and a singlet for the -NH- (~δ 9.0-10.0 ppm).[1] These signals will disappear upon the addition of a drop of D₂O, confirming them as labile protons.

¹³C NMR Analysis: The change in the electronic environment around the carbonyl group will be evident in the ¹³C NMR spectrum.

| Carbon Atom | Precursor (Approx. δ, ppm) | Product (Approx. δ, ppm) | Rationale for Change |

| Carbonyl (C=O) | ~168-170 | ~165-172 | The electronic environment of the carbonyl carbon changes upon substitution of the methyl group with the -NHNH₂ group. |

| Methyl (-CH₃) | ~24 | ~21 | Minor shift due to the change in the overall side-chain structure. |

| Aromatic Carbons | 6 signals in the δ 110-150 range | 6 signals in the δ 110-150 range | The aromatic core remains intact, with minor shifts expected. |

Elemental Analysis

Principle & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. Comparing these experimental values to the theoretically calculated percentages for the proposed molecular formula serves as a final, quantitative validation of the structure's elemental composition.

Calculated Elemental Composition:

| Element | Precursor (C₈H₉N₃O₃) | Product (C₈H₁₀N₄O₃) |

| % Carbon | 49.23 | 45.71 |

| % Hydrogen | 4.65 | 4.80 |

| % Nitrogen | 21.53 | 26.65 |

A close correlation (typically within ±0.4%) between the experimentally determined values and the calculated percentages for the hydrazide product provides strong, corroborating evidence for its identity.

Conclusion

The identification of a newly synthesized molecule like N'-(4-amino-3-nitrophenyl)acetohydrazide is a systematic process of evidence accumulation. This guide outlines a robust workflow that relies on the convergence of data from multiple, independent analytical techniques. The confirmation of the molecular weight by mass spectrometry, the identification of key functional group transformations by FT-IR, the detailed structural mapping by ¹H and ¹³C NMR, and the validation of the elemental composition by elemental analysis together form a self-validating and authoritative basis for structural elucidation. By understanding the causality behind each experimental choice and analytical outcome, researchers can confidently and accurately identify complex hydrazine derivatives, paving the way for their application in drug discovery and materials science.

References

-

Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Available at: [Link].

-

Pavel Pazdera, et al. (2015). "Is there any possibility of a reaction between Acetanilide and hydrazine hydrate?" ResearchGate. Available at: [Link].

-

National Center for Biotechnology Information. "ANALYTICAL METHODS - Toxicological Profile for Hydrazines." NCBI Bookshelf. Available at: [Link].

-

Research Journal of Pharmacy and Technology. (2016). "Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives." Available at: [Link].

-

PubChem. "4-Nitroacetanilide | C8H8N2O3 | CID 7691." Available at: [Link].

-

Tech Briefs. (2020). "Three Methods of Detection of Hydrazines." Available at: [Link].

-

PrepChem.com. "Preparation of 4′-aminoacetanilide." Available at: [Link].

-

Magritek. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Available at: [Link].

-

BYJU'S. (2020). "Preparation of p-Nitroacetanilide." Available at: [Link].

-

Vedantu. "Preparation of p-Nitroacetanilide: Step-by-Step Guide." Available at: [Link].

-

Wikipedia. "4-Aminoacetanilide." Available at: [Link].

Sources

Navigating the Landscape of Acetamidonitrophenylhydrazines: A Technical Guide for Researchers

An In-depth Examination of N-(4-Hydrazinyl-3-nitrophenyl)acetamide and its Isomers in Synthetic Chemistry and Drug Discovery

Executive Summary

The precise identification and characterization of chemical reagents are fundamental to the success of research and development in the pharmaceutical and life sciences. This guide addresses the nomenclature and technical profile of a substituted phenylhydrazine, initially queried as "4-Acetamido-2-nitrophenylhydrazine." Our investigation indicates that this name is likely a misnomer, and we have identified the most probable intended compound as N-(4-Hydrazinyl-3-nitrophenyl)acetamide (CAS No. 1017082-81-3). This document provides a comprehensive overview of this compound, including its chemical identity, properties, a plausible synthetic route, and its applications as a versatile building block in medicinal chemistry. Furthermore, we will briefly discuss related isomers to provide a broader context for researchers working with this class of compounds.

Clarification of Chemical Identity

Initial searches for "this compound" did not yield a commercially available or well-documented chemical entity. However, the structurally similar compound, N-(4-Hydrazinyl-3-nitrophenyl)acetamide , is documented and available from chemical suppliers[1]. It is crucial for researchers to use the correct nomenclature and, more importantly, the CAS number to ensure the procurement of the appropriate reagent for their experimental work.

Table 1: Chemical Identifiers for N-(4-Hydrazinyl-3-nitrophenyl)acetamide

| Identifier | Value |

| IUPAC Name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide |

| CAS Number | 1017082-81-3 |

| Molecular Formula | C8H10N4O3[1] |

| Molecular Weight | 210.19 g/mol [1] |

Physicochemical Properties and Handling

Understanding the physicochemical properties of a compound is paramount for its safe handling, storage, and application in experimental setups.

Table 2: Physicochemical Data for N-(4-Hydrazinyl-3-nitrophenyl)acetamide

| Property | Value | Source |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Keep in a dark place, inert atmosphere, store in freezer, under -20°C | [1] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2][4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][4]

Synthesis and Derivatization

Plausible Synthetic Pathway

A plausible and common method for the synthesis of N-(4-Hydrazinyl-3-nitrophenyl)acetamide would involve a two-step process starting from a commercially available precursor. This proposed pathway is based on established organic chemistry principles for the synthesis of similar molecules.[5][6]

dot

Caption: Plausible two-step synthesis of N-(4-Hydrazinyl-3-nitrophenyl)acetamide.

Role as a Synthetic Intermediate

The primary value of N-(4-Hydrazinyl-3-nitrophenyl)acetamide in research and drug development lies in its utility as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The presence of a reactive hydrazinyl group allows for condensation reactions with various carbonyl compounds and other electrophiles to form more complex molecular scaffolds.

The synthesis of pyrazole and hydrazone derivatives from a structurally analogous compound, 4-hydrazinyl-3-nitrobenzonitrile, highlights the potential synthetic applications. These heterocyclic cores are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[7]

Applications in Research and Drug Development

While specific biological activity for N-(4-Hydrazinyl-3-nitrophenyl)acetamide is not extensively documented, its role as a precursor to bioactive molecules is of significant interest. The derivatives synthesized from this compound are often investigated for various therapeutic applications.

-

Anticancer Agents: Pyrazole and indazole scaffolds, which can be synthesized from nitrophenylhydrazine precursors, are integral to many compounds with demonstrated anticancer activity. These structures can interact with various biological targets, such as protein kinases, which are involved in cancer progression.[7]

-

Enzyme Inhibitors: The hydrazone linkage, formed by reacting the hydrazinyl group with aldehydes or ketones, is a common feature in many enzyme inhibitors. Derivatives of N-(4-Hydrazinyl-3-nitrophenyl)acetamide can be designed to target specific enzymes implicated in various disease pathways.[7]

-

Heterocyclic Chemistry: This compound serves as a valuable starting material for the construction of diverse heterocyclic systems, which are a cornerstone of modern medicinal chemistry.[8]

dot

Caption: General workflow for the use of N-(4-Hydrazinyl-3-nitrophenyl)acetamide in drug discovery.

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a generalized protocol for the synthesis of a hydrazone derivative from N-(4-Hydrazinyl-3-nitrophenyl)acetamide and an aldehyde or ketone. This protocol is based on established methodologies for similar reactions.[7]

Objective: To synthesize a hydrazone derivative via condensation of N-(4-Hydrazinyl-3-nitrophenyl)acetamide with a carbonyl compound.

Materials:

-

N-(4-Hydrazinyl-3-nitrophenyl)acetamide

-

Aldehyde or ketone (1.0 equivalent)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve N-(4-Hydrazinyl-3-nitrophenyl)acetamide in a suitable volume of ethanol in a round-bottom flask.

-

Add the aldehyde or ketone (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate.

-

Continue stirring for 2-4 hours or until the reaction is complete as indicated by Thin Layer Chromatography (TLC).

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.

Characterization: The structure of the synthesized hydrazone should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion of Related Isomers

For a comprehensive understanding, it is beneficial to be aware of other isomers that may have similar nomenclature. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer have been synthesized and their crystal structures determined.[9] These compounds, while structurally related, will exhibit different reactivity and biological activity. This highlights the critical importance of precise naming and structural verification in chemical research.

Conclusion

While the initial query for "this compound" appears to be a misnomer, this technical guide has identified N-(4-Hydrazinyl-3-nitrophenyl)acetamide as the most likely compound of interest. This versatile chemical intermediate holds significant potential for the synthesis of novel heterocyclic compounds with diverse biological activities, particularly in the realm of anticancer and enzyme inhibitor research. Researchers are encouraged to utilize the correct nomenclature and CAS number to ensure the integrity of their scientific endeavors. The provided synthetic and application workflows offer a foundational understanding for the effective utilization of this and related compounds in drug discovery and development.

References

-

Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

- Deere, C. A., et al. (2020). N-(4-Methoxy-3-nitrophenyl)acetamide.

-

European Chemicals Agency. (2021, December 21). Substance Information. Retrieved from [Link]

-

CAS. (n.d.). 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one. CAS Common Chemistry. Retrieved from [Link]

- Hines, III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53.

- Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences, 5(6), 949-956.

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). Glycerol 1,3-didodecanoate 2-decanoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. [Image]. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]

-

Cheméo. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]

-

PubChemLite. (n.d.). Acetamide, n-((4-((4-nitrophenyl)amino)-3-pyridinyl)sulfonyl)-. Retrieved from [Link]

-

Chemsrc. (2025, October 2). Acetamide, N-(3-acetyl-4-nitrophenyl). Retrieved from [Link]

-

ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Growth and Characterization of N-(3-Nitrophenyl) Acetamide Crystal-Find it Optical Uses. Retrieved from [Link]

- Al-Ostath, A., et al. (2025, September 22). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Journal of Drug Delivery and Therapeutics, 15(9), 1-20.

-

PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. Retrieved from [Link]

- Špiliauskas, V., et al. (2023). Synthesis of N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide Derivatives. In Chemistry and chemical technology: international conference CCT-2023. Vilnius university press.

-

National Institute of Standards and Technology. (n.d.). Decanoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

AERU. (2023, September 14). 3-hydroxy-4-methoxypyridine-2-carboximide. Retrieved from [Link]

Sources

- 1. 1017082-81-3|N-(4-Hydrazinyl-3-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.ca [fishersci.ca]

- 5. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcbsc.org [jcbsc.org]

- 7. benchchem.com [benchchem.com]

- 8. ijisrt.com [ijisrt.com]

- 9. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Pigments Utilizing 4-Acetamido-2-nitrophenylhydrazine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azo pigments using 4-Acetamido-2-nitrophenylhydrazine as the diazo component. This document outlines the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization methods.

Introduction and Scientific Principles

Azo pigments represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their vibrant colors, good lightfastness, and versatile chemistry make them crucial in various industries, including textiles, printing, and pharmaceuticals.[1][2] The synthesis is a robust two-stage process: diazotization followed by azo coupling.[3]

In this process, this compound serves as the precursor to the diazo component. The terminal amine of the hydrazine moiety is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form the final azo pigment.[4][5] The specific substituents on both the diazo and coupling components—in this case, the acetamido and nitro groups—are critical as they modulate the electronic properties of the system and, consequently, the final color and stability of the pigment.

The Diazotization Reaction

Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[6][7] The reaction is performed in a cold, acidic solution by adding sodium nitrite (NaNO₂). The acid (typically HCl) reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[8]

Key Mechanistic Steps:

-

Protonation of nitrous acid by the strong acid.

-

Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.

-

A series of proton transfers and elimination of a water molecule to yield the aryl diazonium ion (Ar-N₂⁺).

The reaction's temperature is critically maintained between 0-5 °C because diazonium salts are thermally unstable and can decompose, potentially explosively if isolated in dry form.[1][9]

The Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion (the electrophile) attacks an activated aromatic ring of the coupling component (the nucleophile).[4][10]

Causality of pH Control:

-

For Phenolic Coupling Components (e.g., β-Naphthol): The reaction is conducted under mildly alkaline conditions (pH > 7). The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which significantly accelerates the coupling reaction.[10][11] However, excessively high pH (e.g., >10) can convert the diazonium ion into an unreactive diazotate ion.[10]

-

For Amine Coupling Components (e.g., Aniline): The reaction is best performed in a mildly acidic medium (pH 5-7).[10] This pH is low enough to maintain a sufficient concentration of the diazonium ion but high enough that the coupling amine is not fully protonated, preserving its nucleophilicity.

The substitution typically occurs at the para position of the activating group on the coupling component, unless this position is already blocked, in which case ortho coupling occurs.[5][10]

Overall Synthesis Workflow

The following diagram illustrates the two-stage process for synthesizing an azo pigment from this compound and a generic coupling component.

Caption: General workflow for azo pigment synthesis.

Safety and Handling

Working with hydrazine and nitroaromatic compounds requires strict adherence to safety protocols. Diazonium salts can be explosive.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[12]

-

Ventilation: Conduct all steps in a well-ventilated fume hood.[12]

-

Handling Precautions:

-

This compound and related compounds may be flammable solids and harmful if swallowed, inhaled, or in contact with skin. Avoid generating dust.

-

Never allow diazonium salts to dry out. Always keep them in solution.

-

Avoid friction, grinding, or shock of the starting materials and any intermediates.

-

-

Spill & Waste:

Detailed Experimental Protocol: Synthesis of a Naphthol-based Azo Pigment

This protocol details the synthesis of a representative red azo pigment by coupling diazotized this compound with β-Naphthol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | Reagent | TCI, Sigma-Aldrich | The diazo component precursor. |

| Hydrochloric Acid (HCl), concentrated | ACS Grade, ~37% | Fisher Scientific | Used to form the amine salt and generate HNO₂. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | The diazotizing agent. |

| β-Naphthol (2-Naphthol) | ReagentPlus®, ≥99% | Sigma-Aldrich | The coupling component. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR | Used to dissolve the coupling component. |

| Ethanol, 95% | Reagent | --- | For washing the final product. |

| Deionized Water | --- | --- | Used as a solvent and for washing. |

| Starch-Iodide Paper | --- | --- | To test for excess nitrous acid. |

| Ice Bath | --- | --- | Essential for temperature control. |

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution (Diazo Component)

-

In a 250 mL beaker, combine 10 mL of deionized water and 5 mL of concentrated hydrochloric acid.

-

Cool the acid solution to 0-5 °C in an ice bath with continuous stirring.

-

Carefully add 2.09 g (0.01 mol) of this compound to the cold acid solution. Stir until a fine, uniform suspension is formed.

-

In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. Crucially, maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

-

Verify the presence of a slight excess of nitrous acid by testing a drop of the solution with starch-iodide paper (should turn blue/black). If the test is negative, add a small amount more of the nitrite solution. This ensures complete diazotization.

-

The resulting clear, cold solution contains the diazonium salt and is used immediately in the next step. DO NOT isolate the salt.

Part B: Preparation of the Coupling Solution

-

In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-Naphthol in 50 mL of a 10% sodium hydroxide solution.

-

Cool this solution to approximately 5 °C in an ice bath with gentle stirring.

Part C: Azo Coupling and Pigment Formation

-

While vigorously stirring the cold β-Naphthol solution, slowly add the diazonium salt solution (from Part A) over 30 minutes.

-

A deeply colored precipitate (typically red or orange-red) should form immediately.[11]

-

After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

Part D: Isolation and Purification of the Azo Pigment

-

Collect the solid pigment by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral and colorless.

-

Perform a final wash with a small portion of cold ethanol to help remove residual water and organic impurities.

-

Dry the purified pigment in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Weigh the final product and calculate the percentage yield.

Characterization

The identity and purity of the synthesized pigment should be confirmed using standard analytical techniques:

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), C=O of the amide, and N-O stretches of the nitro group.

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λ_max), which corresponds to the pigment's color.

-

NMR Spectroscopy: To confirm the final molecular structure.

-

Melting Point: To assess the purity of the compound.[2]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Pigment Yield | 1. Diazotization Failure: Temperature was too high (>10 °C), causing salt decomposition. | Maintain strict temperature control (0-5 °C) during NaNO₂ addition. Use an ice/salt bath if necessary. |

| 2. Incorrect Stoichiometry: Insufficient NaNO₂ was used. | Test for excess nitrous acid with starch-iodide paper after diazotization and add more NaNO₂ if needed.[15] | |

| 3. Incorrect pH for Coupling: pH was too acidic for coupling with a phenol. | Ensure the coupling solution is sufficiently alkaline (pH 8-10) before adding the diazonium salt. | |

| Off-Color or Impure Product | 1. Side Reactions: Diazonium salt decomposition or self-coupling. | Add the diazonium salt solution slowly to the coupling component solution to ensure it reacts immediately without accumulating. |

| 2. Incomplete Reaction: Insufficient stirring or reaction time. | Ensure vigorous stirring during coupling and allow the reaction to proceed for the full recommended time. | |

| Product is Tarry or Oily | 1. Temperature Too High: Reaction temperature rose significantly during coupling. | Pre-cool both solutions thoroughly and maintain cooling throughout the addition process. |

| 2. Impure Reagents: Starting materials or solvents contain impurities. | Use reagents of appropriate purity (ACS grade or higher).[16] |

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low yield.

References

- Wikipedia. (n.d.). Azo coupling.

- Organic Chemistry Portal. (n.d.). Azo Coupling.

- ResearchGate. (2016). Coupling with diazonium salt?.

- JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling.

- YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Nitrophenylhydrazine Hydrochloride.

- ChemScene. (2024). Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.

- Lomax, S. Q., & Lomax, J. G. (2019). The synthesis characterization of historical novel azo pigments. Heritage Science.

- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon.

- ResearchGate. (2019). (PDF) The synthesis characterization of historical novel azo pigments: implications for conservation science.

- CymitQuimica. (2023). 4-Nitrophenylhydrazine Safety Data Sheet.

- Cole-Parmer. (2004). Material Safety Data Sheet - 4-Nitrophenylhydrazine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenylhydrazine mono and dihydrochloride.

- ResearchGate. (2020). (PDF) Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten.

- IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.

- Organic Syntheses. (n.d.). Procedure.

- Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.

- Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator.

- NILEST. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.

- BYJU'S. (2019). Diazotization Reaction Mechanism.

- SATHEE. (n.d.). Chemistry Diazotization Reaction.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Scribd. (n.d.). Diazotization.

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbiochemtech.com [jbiochemtech.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. Azo Coupling [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 8. Diazotisation [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone, a heterocyclic compound of interest in medicinal chemistry and dye synthesis. Pyrazolone scaffolds are prevalent in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This guide details a reliable two-part synthetic strategy, commencing with the preparation of the key intermediate, 4-acetamido-2-nitrophenylhydrazine, via a diazotization-reduction sequence, followed by its condensation and cyclization with ethyl acetoacetate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth mechanistic insights, step-by-step procedures, and analytical characterization methods.

Introduction and Synthetic Strategy

Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. The specific derivative, 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone, incorporates several functional groups that make it a valuable intermediate for further chemical elaboration. Its synthesis is a multi-step process that requires careful control of reaction conditions.

The overall synthetic approach is bifurcated into two primary stages:

-

Synthesis of the Hydrazine Intermediate: Preparation of this compound from the commercially available 4-acetamido-2-nitroaniline. This is achieved through a classical diazotization reaction followed by a controlled reduction of the resulting diazonium salt.

-

Pyrazolone Ring Formation: The synthesized hydrazine is then reacted with ethyl acetoacetate in a condensation-cyclization reaction to form the target pyrazolone ring.[3][4] This reaction is a cornerstone of heterocyclic chemistry for creating the pyrazolone core structure.[5]

The following workflow diagram illustrates the overall synthetic pathway.

Caption: Overall workflow for the synthesis of the target pyrazolone.

Part 1: Synthesis of this compound

This initial stage focuses on converting the primary aromatic amine, 4-acetamido-2-nitroaniline, into its corresponding hydrazine derivative. This is the critical precursor for the subsequent cyclization step.

Principle and Mechanism

The conversion relies on two fundamental reactions in organic chemistry:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt (R-N₂⁺X⁻) is unstable at higher temperatures and can decompose.[] The mechanism involves the formation of a nitrosonium ion (N=O⁺) which is attacked by the amine, followed by a series of proton transfers and elimination of water to yield the diazonium ion.[8]

-

Reduction: The isolated or in situ diazonium salt is then reduced to the hydrazine. Various reducing agents can be employed, with a common and effective method being the use of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). This process carefully reduces the nitrogen-nitrogen triple bond of the diazonium group to the single bond of the hydrazine.[9]

Experimental Protocol: this compound

Safety First: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-acetamido-2-nitroaniline (e.g., 10 mmol) in a mixture of concentrated HCl (e.g., 8 mL) and water (e.g., 15 mL).

-

Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The amine salt will likely form a fine slurry.

-

Prepare a solution of sodium nitrite (e.g., 10.5 mmol) in cold water (e.g., 10 mL).

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C.

-

After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C. A clear, yellow-orange solution of the diazonium salt should be obtained.

-

-

Reduction:

-

In a separate 500 mL beaker, prepare a solution of sodium sulfite (Na₂SO₃) (e.g., 25 mmol) in water (e.g., 50 mL) and cool it to 10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with constant stirring. The temperature should be maintained below 20 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Acidify the mixture with concentrated HCl until it is strongly acidic. This will hydrolyze the intermediate sulfonate adduct.

-

Heat the mixture gently on a water bath (e.g., 60-70 °C) for 30-60 minutes until the evolution of SO₂ ceases.

-

Cool the reaction mixture in an ice bath. The hydrazine hydrochloride will precipitate.

-

Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water.

-

To obtain the free hydrazine base, the hydrochloride salt can be suspended in water and neutralized by the careful addition of a base like sodium carbonate until the solution is slightly alkaline.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Part 2: Synthesis of 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone

With the key hydrazine intermediate in hand, the final step is the construction of the pyrazolone ring through a reaction with ethyl acetoacetate.

Principle and Mechanism

This reaction is a classic example of pyrazolone synthesis.[5] The mechanism involves two key steps:

-

Hydrazone Formation: The nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of ethyl acetoacetate (the more electrophilic ketone carbonyl). This is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the ester carbonyl carbon. This intramolecular reaction is followed by the elimination of ethanol, resulting in the formation of the stable five-membered pyrazolone ring.[3]

Caption: Mechanism of pyrazolone ring formation.

Table of Reagents & Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Hazards |

| This compound | C₈H₉N₄O₃ | 211.19 | Irritant, Toxic |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Irritant, Flammable |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Corrosive, Flammable |

| Ethanol | C₂H₅OH | 46.07 | Flammable, Irritant |

Experimental Protocol: Pyrazolone Synthesis

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 5 mmol) in glacial acetic acid (e.g., 20 mL). Gentle warming may be required to achieve dissolution.

-

Add ethyl acetoacetate (e.g., 5.5 mmol, ~1.1 equivalents) to the solution.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting hydrazine spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Product Isolation and Purification:

-

After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 100 mL) while stirring.

-

A solid product should precipitate out. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization and Analysis

To confirm the identity and purity of the synthesized 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone, a combination of analytical techniques should be employed.

Caption: Analytical workflow for product characterization.

Expected Analytical Data

| Analysis Method | Expected Characteristics |

| Appearance | Yellow to orange crystalline solid. |

| Melting Point | A sharp melting point range indicates high purity. |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1710 (C=O stretch, pyrazolone), ~1670 (C=O stretch, amide), ~1590 (C=N stretch), ~1520 & ~1340 (NO₂ stretches). |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons (3H), methyl protons of the pyrazolone ring (~2.2 ppm, s, 3H), methylene protons of the pyrazolone ring (~3.5 ppm, s, 2H), acetamido methyl protons (~2.1 ppm, s, 3H), and the amide N-H proton (~10.0 ppm, s, 1H). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the pyrazolone C=O, amide C=O, aromatic carbons, and methyl/methylene carbons. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₂H₁₂N₄O₄, MW = 276.25). |

References

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

BMC. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Retrieved from [Link]

-

MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

-

PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3- b]pyridines and Indazoles. Retrieved from [Link]

-

PMC. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Retrieved from [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

-

Chegg.com. (2020). Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2021). ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. Retrieved from [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

Walailak Journal of Science and Technology. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). the synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link]

-

Inpressco. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

-

SciSpace. (2010). Synthesis of pyrazolone derivatives and their biological activities. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis and structural study of Nʹ-acetyl-N-(2,4-dinitrophenyl)hydrazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

-

MDPI. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-nitrophenylhydrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chegg.com [chegg.com]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Diazotisation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. prepchem.com [prepchem.com]

Synthesis of Yellow Azo Dyes via Nitrophenylhydrazine Intermediates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of yellow azo dyes utilizing nitrophenylhydrazine intermediates. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, cosmetics, and pharmaceuticals.[1][2][3] The incorporation of nitrophenylhydrazine moieties offers a robust platform for the generation of dyes with desirable chromophoric properties, particularly in the yellow to orange spectrum. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for the characterization of the synthesized dyes. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Azo Dyes and Nitrophenylhydrazine Intermediates

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[4] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the ability to produce a wide array of vibrant colors.[2][3] The color of an azo dye is determined by the extended conjugated system of electrons across the aromatic rings and the azo group. Substituents on the aromatic rings can modulate the electronic properties of this system, thereby fine-tuning the color of the dye.

Nitrophenylhydrazines are valuable intermediates in the synthesis of certain azo dyes. The presence of the nitro group (–NO2), a strong electron-withdrawing group, significantly influences the electronic environment of the resulting dye molecule. This often leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption of light, resulting in yellow, orange, or red hues. Furthermore, the hydrazine group (–NHNH2) provides the necessary functionality for the core reaction in azo dye synthesis: the formation of a diazonium salt, which then acts as an electrophile in the subsequent coupling reaction.[5][6]

While many azo dyes have a long history of safe use, it is important to note that some can release potentially harmful aromatic amines under reductive conditions.[7][8] Therefore, careful selection of starting materials and rigorous testing of the final products are crucial, particularly for applications in food, cosmetics, and pharmaceuticals.[2]

The Chemistry of Azo Dye Synthesis from Nitrophenylhydrazine

The synthesis of azo dyes from nitrophenylhydrazine intermediates is a two-step process:

-

Diazotization: The conversion of the aromatic primary amine (in this case, derived from nitrophenylhydrazine) into a diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with a coupling component, typically an electron-rich aromatic compound like a phenol or an aniline derivative.[9]

The Diazotization of Nitrophenylamine

The process begins with the diazotization of a nitro-substituted aromatic amine, such as p-nitroaniline. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[10] The low temperature (typically 0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt intermediate.[4][11]

The nitro group's electron-withdrawing nature can affect the basicity of the amino group and the reactivity of the resulting diazonium salt.

The Azo Coupling Reaction

The diazonium salt formed in the first step is a weak electrophile. It readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[6][9] For the synthesis of yellow dyes, common coupling components include phenols and their derivatives. The hydroxyl group (–OH) of the phenol is a strong activating group, directing the substitution to the ortho and para positions.[9] To ensure the phenol is sufficiently nucleophilic, the coupling reaction is typically carried out in a neutral to slightly alkaline medium.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative yellow azo dye, Para Red, from p-nitroaniline and 2-naphthol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.66 g |

| 2-Naphthol | C₁₀H₈O | 144.17 | 1.73 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.85 g |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL |

| Sodium Hydroxide | NaOH | 40.00 | As needed for pH adjustment |

| Urea | CH₄N₂O | 60.06 | ~0.25 g |

| Distilled Water | H₂O | 18.02 | As needed |

| Ice | - | - | As needed |

Synthesis of the Diazonium Salt of p-Nitroaniline

-

In a 100 mL beaker, dissolve 1.66 g of p-nitroaniline in approximately 20 mL of 2 M hydrochloric acid. Gentle heating may be required to achieve complete dissolution.[10]

-

Cool the solution in an ice bath until the temperature drops below 5 °C. A fine suspension of p-nitroaniline hydrochloride may form.[11]

-

In a separate small beaker, dissolve 0.85 g of sodium nitrite in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5-10 °C with vigorous stirring.[10]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.[10]

-

To remove any excess nitrous acid, add a small amount of urea (approximately 0.25 g) and stir until the effervescence ceases.[10]

Azo Coupling to Form the Yellow Dye

-

In a separate 250 mL beaker, dissolve 1.73 g of 2-naphthol in approximately 20 mL of 2 M sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

Slowly, and with constant stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. A vibrant red-orange precipitate of the azo dye should form immediately.[11]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Acidify the mixture by adding 10 mL of 2 M hydrochloric acid.[10]

-

Heat the mixture to near boiling to promote the formation of a more easily filterable precipitate.[11]

-

Allow the mixture to cool to room temperature and then further cool in an ice bath.

-

Collect the crude azo dye by vacuum filtration, washing the solid with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified yellow azo dye.

Visualizing the Workflow

Sources

- 1. Azo Dyes Application and Effects | PPTX [slideshare.net]

- 2. Safety of Azo Dyes Usage in Textiles Industry - Fibre2Fashion [fibre2fashion.com]

- 3. researchgate.net [researchgate.net]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azo coupling [quimicaorganica.org]

- 6. Azo Coupling [organic-chemistry.org]

- 7. jchemrev.com [jchemrev.com]

- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. The preparation of Azo Violet – PierpaLab [pierpalab.com]

- 11. youtube.com [youtube.com]

Derivatization of carbonyls with 4-Acetamido-2-nitrophenylhydrazine

Application Note: Advanced Derivatization of Carbonyl Compounds using 4-Acetamido-2-nitrophenylhydrazine for Enhanced LC-MS/MS Analysis

Executive Rationale & Analytical Challenges

Low molecular weight carbonyl compounds (aldehydes and ketones) are critical targets in environmental monitoring, metabolomics, and pharmaceutical impurity profiling. However, their direct analysis by liquid chromatography-mass spectrometry (LC-MS) is severely hindered by their high volatility, structural polarity, and lack of ionizable functional groups.

Traditional methodologies rely on pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH)[1]. While DNPH is the gold standard for UV-based HPLC detection due to its strong chromophore[2], it presents significant limitations in LC-MS/MS workflows. The two strongly electron-withdrawing nitro groups on the DNPH aromatic ring drastically reduce the basicity of the resulting hydrazone, leading to poor protonation efficiency in positive-ion electrospray ionization (ESI+)[3].

To overcome these ionization bottlenecks, structural modifications to the hydrazine reagent are required[4]. This compound (AANPH) represents a next-generation derivatization reagent. By replacing the 4-nitro group with an acetamido (–NHCOCH₃) group, AANPH introduces an electron-donating resonance effect and a potent hydrogen-bond acceptor. This strategically increases the proton affinity of the derivative, boosting ESI+ sensitivity by up to an order of magnitude while retaining a distinct UV absorption profile for orthogonal detection[5].

Mechanistic Insights: The Causality of Experimental Design

The reaction between AANPH and a carbonyl compound proceeds via a classic nucleophilic addition-elimination (condensation) mechanism[6]. Understanding the physical chemistry of this pathway is essential for optimizing the analytical protocol.

-

Nucleophilic Attack & Solvent Selection: The primary amine of AANPH attacks the electrophilic carbonyl carbon. We mandate the use of acetonitrile (ACN) over methanol as the primary reaction solvent. Alcohols can form transient hemiacetals and acetals with aldehydes, which competitively inhibit the nucleophilic attack of the hydrazine, leading to incomplete derivatization and poor analytical recovery.

-

Acid Catalysis & MS Compatibility: The reaction requires acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity[7]. Traditional Brady’s reagent utilizes concentrated sulfuric or hydrochloric acid[6]. However, strong mineral acids cause severe ion suppression in the MS source and rapidly degrade reverse-phase ultra-high-performance liquid chromatography (UHPLC) columns[8]. Our protocol replaces mineral acids with 0.1% Formic Acid (FA) . FA provides the necessary protons to drive the carbinolamine dehydration step while remaining fully volatile and MS-compatible.

Fig 1: Reaction mechanism of carbonyl derivatization with AANPH via acid-catalyzed condensation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating internal standards, matrix blanks, and system suitability checks.

Phase A: Reagent Preparation

-

AANPH Working Solution: Dissolve 10 mg of high-purity AANPH in 10 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock. Store in an amber vial at -20°C to prevent auto-oxidation.

-

Internal Standard (IS) Spike: Prepare a 10 µg/mL solution of Acetone-d6 in Acetonitrile. The IS corrects for derivatization kinetics, extraction losses, and MS matrix suppression.

-

Catalyst Solution: Prepare a 1% (v/v) Formic Acid solution in LC-MS grade water.

Phase B: Derivatization Workflow

-

Sample Aliquoting: Transfer 100 µL of the aqueous sample (or standard) into a 1.5 mL low-bind microcentrifuge tube.

-

System Validation Spikes:

-

Blank Control: Use 100 µL of LC-MS water to monitor background environmental carbonyls (e.g., ubiquitous airborne formaldehyde)[9].

-

IS Addition: Add 10 µL of the Acetone-d6 IS solution to all samples, standards, and blanks.

-

-

Reaction Initiation: Add 50 µL of the AANPH Working Solution, followed immediately by 20 µL of the Catalyst Solution. Vortex for 10 seconds.

-

Incubation: Heat the mixture in a thermoshaker at 40°C for 45 minutes. Causality: 40°C provides sufficient kinetic energy to drive the reaction to completion for sterically hindered ketones without causing thermal degradation of sensitive aldehydes.

-

Quenching: Quench the reaction by adding 820 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for trace carbonyl quantitation.

Quantitative Data Presentation & MRM Parameters

The resulting AANPH-hydrazones are highly hydrophobic and retain well on standard C18 stationary phases, allowing for the separation of structural isomers (e.g., butyraldehyde vs. isobutyraldehyde).

During collision-induced dissociation (CID) in the mass spectrometer, AANPH derivatives exhibit a highly predictable fragmentation pattern. The dominant product ion at m/z 181.1 corresponds to the cleavage of the acetamido-nitrophenylhydrazine core, providing a universal quantifier transition for all derivatized carbonyls.

Table 1: Theoretical MRM Transitions and Chromatographic Properties for AANPH-Carbonyls

| Target Analyte | Chemical Formula | AANPH Derivative MW ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Quantifier Product Ion (m/z) | Typical UHPLC RT (min)* |

| Formaldehyde | CH₂O | 222.19 | 223.2 | 181.1 | 2.4 |

| Acetaldehyde | C₂H₄O | 236.21 | 237.2 | 181.1 | 3.1 |

| Acetone | C₃H₆O | 250.23 | 251.2 | 181.1 | 3.8 |

| Isobutyraldehyde | C₄H₈O | 264.25 | 265.2 | 181.1 | 4.3 |

| Butyraldehyde | C₄H₈O | 264.25 | 265.2 | 181.1 | 4.5 |

| Acetone-d6 (IS) | C₃D₆O | 256.27 | 257.2 | 181.1 | 3.7 |

*Note: Retention times (RT) are based on a generic 50 mm sub-2 µm C18 column using a Water/Acetonitrile gradient (0.1% FA).

System Suitability Requirement: Prior to sample analysis, inject a resolution standard containing both Butyraldehyde and Isobutyraldehyde. The system is validated only if the chromatographic resolution (

References

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).[1] [Link]

-

LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing.[3] [Link]

-

Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry.[4] [Link]

-

On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A.[5] [Link]

-

Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide.[6] [Link]

-

Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online.[7] [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.[8] [Link]

-

Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B.[9] [Link]

-

Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of phenylhydrazine intermediates during workup

This guide serves as a specialized technical support resource for researchers handling phenylhydrazine (PHZ) and its derivatives. It addresses the critical instability of these reagents during the workup phase, where oxidative degradation is most prevalent.

Subject: Preventing Oxidative Decomposition of Phenylhydrazine Intermediates Ticket Type: Technical Guide / Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Phenylhydrazine is a potent reducing agent that is notoriously susceptible to autoxidation. In the presence of atmospheric oxygen and trace metal ions, it degrades rapidly into dark tars (diazenes and polyphenyls), compromising yield and purity. This guide provides mechanistic insights and self-validating protocols to maintain the integrity of PHZ intermediates during extraction and isolation.

Part 1: The Chemistry of Failure (Mechanism)

Q: Why does my phenylhydrazine turn red/brown immediately upon exposure to air?

A: You are witnessing a radical-mediated autoxidation cascade. Unlike simple acid-base sensitivity, PHZ undergoes a Single Electron Transfer (SET) process catalyzed by trace transition metals (Cu²⁺, Fe³⁺) and light.

The Causality Chain:

-

Initiation: Trace metals or light generate a Phenylhydrazyl Radical .

-

Propagation: This radical reacts with

to form superoxide ( -

Decomposition: Phenyldiazene is highly unstable; it decomposes into benzene, nitrogen gas, and biphenyls, or polymerizes into the characteristic "tar" that ruins your workup.

Key Insight: The reaction is autocatalytic.[1] The superoxide generated propagates the chain.[1] Stopping the initiation (metal chelation/inert gas) is more effective than trying to reverse the oxidation.

Visualization: The Oxidation Cascade

Figure 1: The autocatalytic oxidation pathway of phenylhydrazine. Note the feedback loop driven by superoxide generation.

Part 2: Critical Workup Protocols

Q: How do I quench a reaction containing phenylhydrazine without inducing oxidation?

A: Never quench into a basic, aerobic aqueous solution. The free base form of phenylhydrazine is exponentially more sensitive to oxidation than its protonated salt.

Protocol 1: The "Acid-First" Quench

-

Cool the reaction mixture to <5°C.

-

Sparge the quench vessel (e.g., dilute HCl) with

or Argon for 15 minutes prior to addition. -

Transfer the reaction mixture into the acid.

-

Why? This keeps the PHZ protonated (

), which is resistant to oxidation.

-

-

Add Antioxidant: Include 1-2% (w/v) Sodium Bisulfite (

) or Sodium Dithionite in the aqueous quench. This scavenges dissolved oxygen and reduces any initial oxidation products.

Q: I must extract the free base. How do I prevent the "red oil" formation?

A: If you cannot isolate the salt and must extract the free base, speed and oxygen exclusion are your only defenses.

Protocol 2: The Inert Extraction Workflow

-

Solvent Choice: Use degassed Dichloromethane (DCM) or Toluene. Avoid Ethers (THF/Diethyl Ether) if they contain peroxides, which will instantly ignite the oxidation chain.

-

The "Flash" Wash:

-

Perform extraction under a blanket of Nitrogen.

-

Wash the organic layer with a 10% solution of Sodium Dithionite (freshly prepared).

-

Dry over Solid KOH or Potassium Carbonate (Standard

can be slightly acidic/active surface; KOH helps stabilize the basic hydrazine). -

Do not rotary evaporate to dryness unless strictly necessary. Concentration to a concentrated oil is safer than a dry film.

-

Visualization: The Stabilized Workup Workflow

Figure 2: Decision tree for safe isolation. The "Preferred Path" (Green) maintains the molecule as the stable hydrochloride salt.

Part 3: Troubleshooting & FAQs

Q: My isolated phenylhydrazine hydrochloride is pink. Is it ruined?

A: Not necessarily.

-

Diagnosis: A faint pink hue indicates trace surface oxidation (ppm levels of diazenes).

-

Remedy: Recrystallize immediately from Ethanol/HCl .

-

Dissolve the salt in boiling ethanol containing a few drops of conc. HCl.

-

Add a pinch of zinc dust (reduces colored impurities) or activated charcoal.

-

Filter hot (quickly) and cool to crystallize. White plates should result.

-

Q: Can I store phenylhydrazine free base in the fridge?

A: Only if strict precautions are met.

-

Standard Fridge: NO. The vibration and slight air exchange will lead to decomposition within weeks.

-

Correct Storage:

-

Store under Argon atmosphere.

-

Add a stabilizer: Hexamethylenetetramine (HMTA) at 1-3% wt is a known stabilizer for phenylhydrazine [2].[2]

-

Store in amber glass to prevent photolytic initiation.

-

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Dark Red/Brown Oil | Advanced oxidation (Diazene formation). | Irreversible. Distill under high vacuum (0.1 mmHg) immediately or discard. |

| Low Yield | Decomposition during workup or loss of water-soluble salt. | Ensure pH > 10 during extraction of free base. Use "salting out" (NaCl) to decrease water solubility. |

| Violent Bubbling | Decomposition releasing | Safety Hazard. The compound is actively degrading. Dilute with solvent and quench with dilute acid. |